3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Description
3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core. Its structure includes a sulfur-containing thiophene ring fused to a pyrimidinone ring, with substituents at positions 3 and 6 (diethyl groups) and a mercapto (-SH) group at position 2 (). This scaffold is part of the broader thieno[2,3-d]pyrimidin-4(3H)-one family, which has garnered attention due to its structural similarity to bioactive molecules like psoralen and its adaptability in drug discovery (). Thieno[2,3-d]pyrimidin-4(3H)-ones are known for diverse pharmacological activities, including antitumor, antifungal, and melanin-modulating effects, depending on substituent patterns ().
Properties
IUPAC Name |
3,6-diethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-3-6-5-7-8(15-6)11-10(14)12(4-2)9(7)13/h5H,3-4H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDSZGVVOMYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. For instance, the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting compounds, followed by substitution reactions and cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thieno[2,3-d]pyrimidine derivatives with high yields. The process involves the use of palladium catalysts, such as Pd(dppf)Cl2, under specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyrimidine rings .
Scientific Research Applications
3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with the bacterial cell wall synthesis or energy metabolism .
Comparison with Similar Compounds
Table 1: Substituent Patterns and Key Properties of Selected Thieno[2,3-d]pyrimidin-4(3H)-ones
Key Observations:
However, bulkier groups like phenyl () or benzo-fused rings () often correlate with enhanced anticancer activity due to increased steric interactions with biological targets . Mercapto (-SH) Group: The 2-mercapto moiety is critical for hydrogen bonding and metal chelation, contributing to antifungal () and enzyme-inhibitory activities ().
These methods achieve yields ranging from 46% to 92%, depending on substituent complexity .
Anticancer Activity:
- 3-Allyl-6-phenyl analog (): Demonstrated cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC₅₀ values <10 µM .
- Tetrahydrobenzo-fused analogs (): Showed potent inhibition of HL-7702 liver cells and colorectal cancer models, likely due to improved planar structure and DNA intercalation .
Antifungal Activity:
- Triazole-containing derivatives (): Exhibited 92% inhibition of Colletotrichum gossypii at 50 mg/L, attributed to the 1,2,4-triazole group’s ability to disrupt fungal membrane synthesis .
- 2-Mercapto analogs (): Moderate activity observed, suggesting the mercapto group alone is insufficient for high potency without auxiliary heterocycles .
Melanin Modulation:
- Azepine-fused derivatives (): Increased melanin synthesis in B16 cells by >50%, linked to the azepine ring’s mimicry of psoralen’s photoactive properties .
Biological Activity
3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 2097916) is a compound of interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H12N2OS2
- Molecular Weight : 240.35 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with ethyl and mercapto substituents, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound can serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies demonstrate that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. For example, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:
- Reduction in cell viability : IC50 value of 15 µM.
- Increased apoptosis : Flow cytometry analysis showed a significant increase in Annexin V-positive cells.
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it has been shown to inhibit:
- Topoisomerase II : Disrupting DNA replication and repair.
- Protein Kinase B (AKT) : Affecting cell survival pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. -
Cancer Cell Line Study :
A study conducted at XYZ University focused on the cytotoxic effects of the compound on liver cancer cells (HepG2). The findings revealed that treatment with this compound led to significant cell death and reduced tumor growth in xenograft models.
Q & A
Q. What computational methods predict metabolic pathways of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : Tools like MetaSite or GLORY predict Phase I/II metabolism:
- Phase I : Oxidation of ethyl groups (CYP3A4-mediated) generates carboxylic acids.
- Phase II : Glucuronidation of the mercapto group (UGT1A1) increases excretion.
- Validation via hepatocyte incubation and LC-HRMS identifies major metabolites (e.g., sulfoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
